molecular formula C18H22O4 B13927397 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester CAS No. 137932-78-6

2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester

Cat. No.: B13927397
CAS No.: 137932-78-6
M. Wt: 302.4 g/mol
InChI Key: QDYIZOJBSWWZFN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester (CAS 137932-78-6) is a naphthoate ester derivative with the molecular formula C₁₈H₂₂O₄ and a molecular weight of 302.36 g/mol. Structurally, it features a naphthalene backbone substituted with methoxy (at C8), methyl (at C5), and isopropoxy (at C4) groups, along with an ethyl ester at the C2 position .

Synthetic routes for analogous compounds often involve nucleophilic substitution or esterification reactions under reflux conditions with ethanol or other polar solvents, as seen in related methodologies .

Properties

CAS No.

137932-78-6

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 8-methoxy-5-methyl-4-propan-2-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H22O4/c1-6-21-18(19)13-9-14-15(20-5)8-7-12(4)17(14)16(10-13)22-11(2)3/h7-11H,6H2,1-5H3

InChI Key

QDYIZOJBSWWZFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(C)C)C)OC

Origin of Product

United States

Preparation Methods

Catalytic Carbonylation and Grignard Reactions

A classical approach to 1- and 2-naphthalenecarboxylic acids involves carbonylation of halogenated naphthalene derivatives using transition metal catalysts such as cobalt, rhodium, palladium, molybdenum, and nickel complexes. For example, carbonylation of 1-chloronaphthalene with cobalt octacarbonyl yields 1-naphthalenecarboxylic acid with high efficiency (up to 92% yield under optimized conditions).

Similarly, Grignard reagents derived from bromonaphthalene react with carbon dioxide to form naphthalenecarboxylic acids in yields up to 91%. These methods provide a robust route to the carboxylic acid functional group on the naphthalene ring, which can then be further modified.

Lewis Acid-Mediated Rearrangement of Oxabenzonorbornadienes

A novel and efficient method for synthesizing 1-hydroxy-2-naphthoic acid esters, structurally related to the target compound, involves a Lewis acid-catalyzed 1,2-acyl shift of oxabenzonorbornadiene intermediates. This method allows access to various substitution patterns on the naphthoic acid esters, including methoxy and alkoxy substituents.

Key aspects of this method:

  • Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2) catalyze the rearrangement effectively.
  • Reaction conditions are optimized at 80 °C in toluene for 2 hours to achieve high yields (up to 91%).
  • The reaction proceeds via selective opening of the oxa-bridge in the oxabenzonorbornadiene, forming carbocation intermediates that rearrange by acyl migration.
  • Substituents on the aromatic ring influence the regioselectivity and yield of the rearrangement.
  • Ethyl esters, including bulkier alkyl esters, are tolerated, though yields vary with ester size.

Table 1: Selected Optimization Data for Lewis Acid-Mediated Rearrangement

Entry Lewis Acid Solvent Temp (°C) Time (h) Yield (%)
1 InCl3 1,2-Dichloroethane RT 14 59
3 Cu(OTf)2 1,2-Dichloroethane RT 14 68
5 BF3·OEt2 1,2-Dichloroethane RT 14 75
8 BF3·OEt2 Toluene 80 14 87
10 BF3·OEt2 Toluene 80 2 91 (scale-up 84)

RT = room temperature

Esterification

The final ethyl ester formation is commonly achieved by:

  • Fischer esterification of the carboxylic acid with ethanol under acidic conditions.
  • Alternatively, direct esterification using ethyl halides in the presence of base or via coupling reagents such as DCC (dicyclohexylcarbodiimide) for more sensitive substrates.
Preparation Step Methodology Key Conditions/Notes Yield Range (%)
Formation of naphthalenecarboxylic acid Catalytic carbonylation of halonaphthalene or Grignard carboxylation Co2(CO)8 catalyst, or Grignard + CO2 Up to 92
Rearrangement to substituted esters Lewis acid-mediated acyl shift of oxabenzonorbornadienes BF3·OEt2, toluene, 80 °C, 2 h Up to 91
Alkylation/Etherification Methylation, isopropylation via alkyl halides or alcohols Base or acid catalysis, regioselective control Variable
Esterification Fischer esterification or coupling reagents Acid catalysis or DCC coupling High
  • The Lewis acid-mediated rearrangement of oxabenzonorbornadienes represents a powerful and versatile synthetic route to access 1-hydroxy-2-naphthoic acid esters with diverse substitution patterns, including methoxy, methyl, and alkoxy groups relevant to the target compound.
  • Catalytic carbonylation and Grignard carboxylation remain foundational methods for constructing the naphthalenecarboxylic acid core with high yields and reproducibility.
  • The electronic nature and position of substituents on the naphthalene ring critically influence regioselectivity and product distribution in rearrangement reactions, allowing for tailored synthesis of complex derivatives.
  • Esterification methods are well-established and compatible with the functional groups present, enabling efficient conversion to ethyl esters.
  • Overall, combining these methodologies allows for the strategic assembly of "2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester" with high yield and selectivity.

- RU2536591C2 Patent: Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids, describing catalytic carbonylation and Grignard methods for naphthalenecarboxylic acids. - PMC Article: "Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement," detailing Lewis acid-mediated acyl shifts for substituted naphthoic acid esters.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related naphthalenecarboxylate derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 8-Methoxy-5-methyl-4-isopropoxy-2-naphthoate ethyl ester 137932-78-6 C₁₈H₂₂O₄ C8: Methoxy; C5: Methyl; C4: Isopropoxy; C2: Ethyl ester 302.36 Potential use in drug intermediates (inferred)
4-Hydroxy-8-methoxy-5-methyl-2-naphthoate ethyl ester 137932-77-5 C₁₅H₁₆O₄ C4: Hydroxy; C8: Methoxy; C5: Methyl; C2: Ethyl ester 260.29 Pharmaceutical applications (e.g., healing drugs)
4-Acetoxy-5,6,8-trimethoxy-2-naphthoate ethyl ester 25936-85-0 C₁₈H₂₀O₇ C4: Acetoxy; C5, C6, C8: Methoxy; C2: Ethyl ester 348.35 Higher polarity due to acetoxy and methoxy groups
5,7-Dimethoxy-4-isopropoxy-2-naphthoate methyl ester 155822-02-9 C₁₇H₂₀O₅ C5, C7: Methoxy; C4: Isopropoxy; C2: Methyl ester 304.34 Unspecified, likely intermediate in organic synthesis

Structural and Functional Differences

  • Molecular Weight and Solubility: The hydroxy variant (CAS 137932-77-5) has a lower molecular weight (260.29 vs. 302.36) and may exhibit higher aqueous solubility due to hydrogen bonding from the hydroxyl group .

Biological Activity

2-Naphthalenecarboxylic acid, 8-methoxy-5-methyl-4-(1-methylethoxy)-, ethyl ester is a complex organic compound derived from naphthalene. Its structure features a naphthalene backbone with various functional groups that may influence its biological activity. This article explores the biological activity of this compound, focusing on its potential medicinal applications, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H18O4\text{C}_{15}\text{H}_{18}\text{O}_4

Key Features:

  • Naphthalene Backbone: Provides a stable aromatic structure.
  • Functional Groups: Includes methoxy and ethyl ester groups that may enhance solubility and reactivity.

Biological Activity Overview

Research indicates that derivatives of naphthoic acids exhibit various biological activities, including:

  • Antimicrobial Activity: Certain naphthalene derivatives have shown effectiveness against bacteria and fungi.
  • Anti-inflammatory Properties: Some studies suggest that these compounds can modulate inflammatory pathways.
  • Anticancer Potential: Naphthalene derivatives are being explored for their ability to inhibit cancer cell proliferation.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityUnique Aspects
2-Naphthoic AcidAntimicrobialUsed as a coupling agent in dyeing
3-Hydroxy-2-Naphthoic AcidAntioxidantPrecursor for azo dyes
1-Naphthoic AcidAntimicrobialPositional isomer affecting reactivity
6-Bromo-2-Naphthoic AcidEnhanced reactivityHalogen substitution increases activity

The biological activity of this compound is likely influenced by its structural modifications. The electron-donating properties of the methoxy and methyl groups may stabilize positive charges during electrophilic reactions, enhancing interactions with biological targets.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with receptors to modulate physiological responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of naphthalene derivatives, although specific research on this compound remains limited. Notable findings include:

  • Antimicrobial Studies: A study demonstrated that naphthalene derivatives exhibited significant antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Research: Research indicated that certain naphthalene compounds could reduce inflammation in animal models, highlighting their therapeutic potential in inflammatory diseases.
  • Anticancer Investigations: Preliminary studies have shown that naphthalene derivatives can inhibit the growth of cancer cells in vitro, warranting further investigation into their mechanisms and efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing 2-naphthalenecarboxylic acid derivatives with complex substitution patterns, such as 8-methoxy-5-methyl-4-(1-methylethoxy)-ethyl ester?

Methodological Answer: Synthesis of poly-substituted naphthalenecarboxylic esters typically involves sequential functionalization of the naphthalene core. A common approach includes:

  • Stepwise alkylation/etherification : Introduce alkoxy groups (e.g., 1-methylethoxy) via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
  • Esterification : React the carboxylic acid intermediate with ethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts (e.g., H₂SO₄) .
  • Protection/deprotection strategies : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to avoid side reactions during multi-step syntheses .
    Characterization by GC-MS or HPLC (as in ) is critical to confirm purity and regioselectivity .

Q. How can researchers validate the structural identity of this compound using analytical techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C8, isopropoxy at C4). Compare chemical shifts with analogous naphthalene derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C₁₉H₂₄O₅) and detect fragmentation patterns indicative of ester or ether linkages .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) functional groups .
  • Chromatographic Cross-Validation : Compare retention times with reference standards using GC-MS or HPLC (see for protocols) .

Q. What standardized toxicological screening protocols are applicable for preliminary hazard assessment of this compound?

Methodological Answer:

  • In vitro assays : Use hepatic (e.g., HepG2) or renal (e.g., HEK293) cell lines to assess cytotoxicity (IC₅₀) and mitochondrial dysfunction via MTT assays .
  • Acute toxicity studies : Follow OECD Guideline 423 for oral/dermal exposure in rodents, monitoring mortality, body weight, and organ histopathology .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to evaluate esterase-mediated hydrolysis (see for esterase activity protocols) .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this ester derivative, and how can they be experimentally elucidated?

Methodological Answer:

  • Phase I metabolism : Suspect ester hydrolysis by carboxylesterases (CES) to yield the free carboxylic acid. Validate using:
    • LC-MS/MS : Identify hydrolyzed metabolites in plasma or urine .
    • Enzyme inhibition assays : Use CES inhibitors (e.g., bis-p-nitrophenyl phosphate) to confirm enzymatic involvement .
  • Phase II metabolism : Screen for glucuronidation or sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) assays .
  • In silico modeling : Predict metabolic sites with software like ADMET Predictor™, cross-referenced with structural analogs (e.g., naproxen derivatives in ) .

Q. How does the environmental persistence of this compound compare to structurally similar naphthalene derivatives?

Methodological Answer:

  • Biodegradation assays : Use OECD 301D (closed bottle test) to measure half-life in water/sediment systems .
  • Photodegradation studies : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC, focusing on ether and ester bond cleavage .
  • Partition coefficients : Calculate log Kow (octanol-water) to estimate bioaccumulation potential. Compare with methylnaphthalenes (log Kow ~3.5–4.0 in ) .

Q. What mechanistic insights explain the hepatotoxicity observed in naphthalene derivatives, and how might they apply to this compound?

Methodological Answer:

  • Reactive metabolite formation : Use trapped metabolites (e.g., glutathione adducts) to identify electrophilic intermediates via LC-MS .
  • Oxidative stress assays : Measure ROS (reactive oxygen species) in hepatocytes using fluorescent probes (e.g., DCFH-DA) .
  • CYP450 inhibition : Test interactions with CYP3A4/2E1 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Transcriptomic profiling : Apply RNA-seq to exposed liver tissues to identify dysregulated pathways (e.g., Nrf2/ARE signaling) .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Dose extrapolation modeling : Use physiologically based pharmacokinetic (PBPK) models to align in vitro IC₅₀ values with in vivo NOAELs (no-observed-adverse-effect levels) .
  • Species-specific metabolism : Compare metabolite profiles in human/rodent hepatocytes to identify divergent pathways () .
  • 3D tissue models : Employ liver spheroids or organ-on-chip systems to bridge the gap between monolayer cell assays and whole organisms .

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